molecular formula C7H2F5NO3 B2807930 1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene CAS No. 153338-22-8

1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene

Cat. No. B2807930
M. Wt: 243.089
InChI Key: VEKVBPGVBXIISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2F5NO2 . It has a molecular weight of 227.09 . The compound is a yellow to brown liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a trifluoromethyl group . The InChI code for this compound is 1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H .


Physical And Chemical Properties Analysis

“1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene” has a density of 1.6±0.1 g/cm³ . It has a boiling point of 215.8±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 84.3±25.9 °C .

Scientific Research Applications

Nucleophilic Substitution Reactions

1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene, due to its nitro and trifluoromethoxy groups, could participate in nucleophilic aromatic substitution reactions. These reactions are crucial for introducing various functional groups into aromatic systems, making them essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Beier et al., 2011).

Trifluoromethoxylation

The presence of a trifluoromethoxy group in molecules like 1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene highlights its potential role in trifluoromethoxylation reactions. These reactions are significant for introducing the trifluoromethoxy group into other molecules, enhancing their metabolic stability and lipophilicity, which is beneficial for developing new drugs and agrochemicals (Duran-Camacho et al., 2021).

Electronic Materials

Compounds with nitro and trifluoromethoxy groups are of interest in the field of electronic materials. Their unique electronic properties make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can act as electron-withdrawing groups to improve the materials' electron transport properties (Chen et al., 1999).

Synthesis of Organofluorine Compounds

The trifluoromethoxy group is a critical moiety in organofluorine chemistry, offering access to a variety of organofluorine compounds. These compounds have widespread applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties, such as high stability and lipophilicity (Castagnetti & Schlosser, 2001).

Anion Transport

Compounds with specific functional groups, like 1,3-Difluoro-4-nitro-2-(trifluoromethoxy)benzene, could also be explored for their potential in anion transport applications. Anion transporters are crucial for developing sensors and materials for separating, detecting, and transporting anionic species, which has implications in environmental and biological contexts (Peng et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,3-difluoro-4-nitro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVBPGVBXIISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene

CAS RN

153338-22-8
Record name 2,6-Difluor-3-nitro-1-(trifluormethoxy)benzol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.